molecular formula C13H22N2O4 B1446352 tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate CAS No. 1445950-79-7

tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate

Cat. No.: B1446352
CAS No.: 1445950-79-7
M. Wt: 270.32 g/mol
InChI Key: HCZBXZAICRTFQV-UHFFFAOYSA-N
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Description

tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate: is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of a suitable diazaspiro compound with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The oxo group can be reduced to a hydroxyl group under suitable conditions.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted spirocyclic compounds.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[44]nonane-2-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmaceutical intermediate. Its spirocyclic structure is of particular interest for the development of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and resistance to degradation.

Mechanism of Action

The mechanism of action of tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets. In pharmaceutical applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
  • tert-Butyl 7-benzyl-9-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate

Uniqueness

tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate is unique due to its specific substitution pattern and the presence of both hydroxymethyl and oxo groups. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4/c1-12(2,3)19-11(18)15-5-4-13(8-15)7-14-10(17)9(13)6-16/h9,16H,4-8H2,1-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZBXZAICRTFQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CNC(=O)C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
Reactant of Route 3
tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
Reactant of Route 4
tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
Reactant of Route 5
tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
Reactant of Route 6
tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate

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